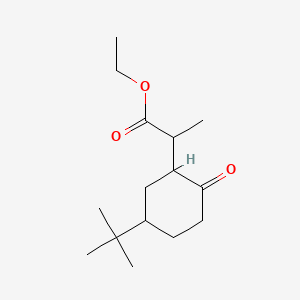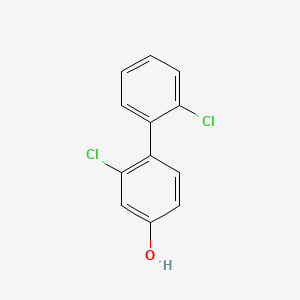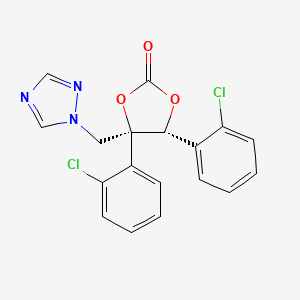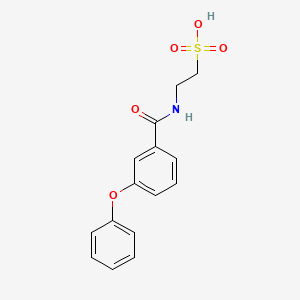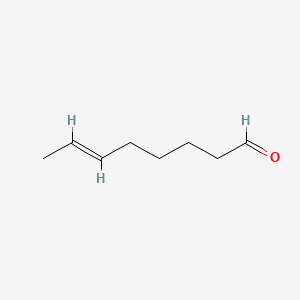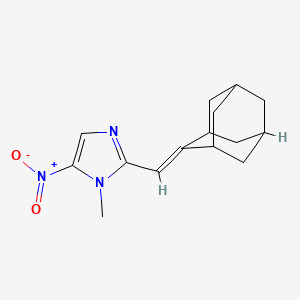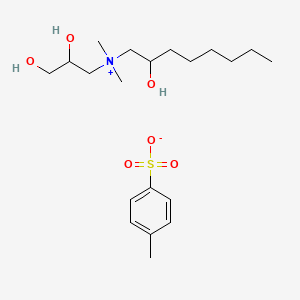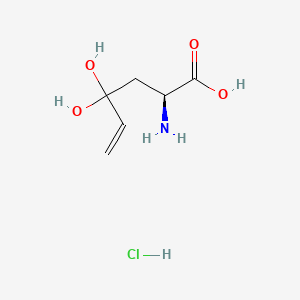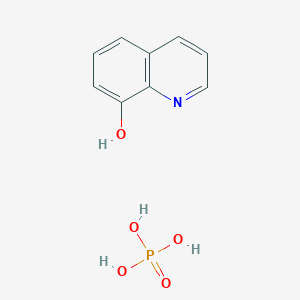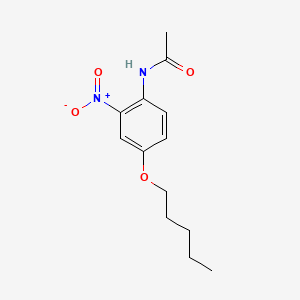
o-Hydroxyphenyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Hydroxyphenyl carbamate: is an organic compound with the molecular formula C7H7NO3. It is a derivative of carbamic acid where the hydroxyl group is ortho to the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry, agriculture, and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reaction with Phenyl Chloroformate: One common method involves the reaction of 4-(aminomethyl) phenol with phenyl chloroformate.
Carbamoylation: Another method involves the reaction of primary, secondary, and aromatic amines with dimethyl carbonate in a phosgene-free flow-system.
Industrial Production Methods: Industrial production often involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: o-Hydroxyphenyl carbamate can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and aryl halides in the presence of bases like lithium hydride are used.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various O-substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .
Biology and Medicine:
- Investigated for its enzyme inhibition properties, particularly against acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for treating Alzheimer’s disease .
Industry:
Wirkmechanismus
The mechanism of action of o-Hydroxyphenyl carbamate involves its ability to modulate inter- and intramolecular interactions with target enzymes or receptors. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This functionality also participates in hydrogen bonding through the carboxyl group and the backbone NH .
Vergleich Mit ähnlichen Verbindungen
- Phenyl N-(o-carboxyphenyl)carbamate
- Phenyl N-(o-ethoxycarbonylphenyl)carbamate
Comparison:
- Chemical Stability: o-Hydroxyphenyl carbamate displays good chemical and proteolytic stability, similar to other carbamates .
- Biological Activity: It has unique enzyme inhibition properties, particularly against cholinesterases, which sets it apart from other carbamates .
- Industrial Use: Like other carbamates, it is widely used in agriculture and industry, but its specific applications in enzyme inhibition make it unique .
Eigenschaften
CAS-Nummer |
35580-87-1 |
|---|---|
Molekularformel |
C7H7NO3 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
(2-hydroxyphenyl) carbamate |
InChI |
InChI=1S/C7H7NO3/c8-7(10)11-6-4-2-1-3-5(6)9/h1-4,9H,(H2,8,10) |
InChI-Schlüssel |
BIHORWRPXKVBIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)O)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



